6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standard naming conventions for fused heterocyclic systems with multiple substituents. The official International Union of Pure and Applied Chemistry name is 1-(benzenesulfonyl)-6-fluoro-2-iodopyrrolo[2,3-b]pyridine. This nomenclature clearly indicates the presence of three distinct functional groups attached to the pyrrolo[2,3-b]pyridine backbone: a benzenesulfonyl group at position 1, a fluorine atom at position 6, and an iodine atom at position 2.
The structural representation of this compound features a bicyclic framework consisting of a five-membered pyrrole ring fused to a six-membered pyridine ring, creating the pyrrolo[2,3-b]pyridine core system. The molecular structure demonstrates the strategic placement of substituents that confer unique chemical properties and reactivity patterns. The phenylsulfonyl group attached to the nitrogen atom of the pyrrole ring provides both steric bulk and electronic effects that influence the compound's behavior in chemical reactions.
The SMILES (Simplified Molecular Input Line Entry System) representation for this compound is documented as Fc1ccc2c(n1)n(c(c2)I)S(=O)(=O)c1ccccc1, which encodes the complete structural information including all substituent positions and connectivity. This notation system allows for unambiguous representation of the molecular structure in computational chemistry applications and database systems.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₃H₈FIN₂O₂S. This formula reflects the presence of thirteen carbon atoms, eight hydrogen atoms, one fluorine atom, one iodine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom within the molecular structure. The systematic analysis of this molecular composition reveals the complex nature of this heterocyclic compound and its significant molecular complexity relative to simpler organic compounds.
The molecular weight calculations show some variation across different sources, with values reported as 402.18 grams per mole and 402.1827 grams per mole. These slight variations may result from different computational methods or rounding conventions used in molecular weight determinations. The substantial molecular weight reflects the presence of heavy halogen atoms, particularly iodine, which contributes significantly to the overall mass of the molecule.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₈FIN₂O₂S | |
| Molecular Weight | 402.18 g/mol | |
| Molecular Weight (Precise) | 402.1827 g/mol | |
| Heavy Atom Count | 19 atoms | Calculated |
| Halogen Content | F, I (2 atoms) |
The elemental composition analysis reveals that carbon represents the largest proportion by atom count, followed by hydrogen, while the heteroatoms (fluorine, iodine, nitrogen, oxygen, and sulfur) constitute approximately 37% of the total atom count. This high heteroatom content is characteristic of complex pharmaceutical intermediates and biologically active compounds.
CAS Registry Number and Alternative Designations
The Chemical Abstracts Service Registry Number for this compound is definitively established as 1227270-19-0. This unique identifier provides unambiguous identification of the compound in chemical databases and literature searches, distinguishing it from related structural analogs and isomers. The Chemical Abstracts Service registry system ensures that each distinct chemical substance receives a unique numerical identifier, preventing confusion in scientific communications and commercial transactions.
Alternative nomenclature designations for this compound include several systematic variations that reflect different naming approaches and database conventions. The compound is also referenced as this compound in various chemical suppliers' catalogs. Additional designation variations include the use of "benzenesulfonyl" instead of "phenylsulfonyl" in some nomenclature systems, as both terms refer to the same chemical moiety.
The compound's registration in major chemical databases facilitates its identification and procurement for research purposes. Various commercial suppliers utilize different catalog numbering systems, but the Chemical Abstracts Service Registry Number remains the universal standard for unambiguous identification across all platforms and institutions.
Stereochemical Considerations and Isomerism
The stereochemical analysis of this compound reveals several important considerations regarding its three-dimensional structure and potential isomeric forms. The compound exists as a planar heterocyclic system due to the aromatic nature of both the pyrrole and pyridine rings within the fused bicyclic framework. This planarity is maintained despite the presence of bulky substituents, although some deviation from perfect planarity may occur due to steric interactions between the phenylsulfonyl group and adjacent ring atoms.
The substitution pattern on the pyrrolo[2,3-b]pyridine core creates a specific regioisomer that must be distinguished from other possible positional isomers. The 6-fluoro substitution specifically places the fluorine atom on the pyridine ring, while the 2-iodo substitution positions the iodine atom on the pyrrole ring portion of the fused system. This particular arrangement differs significantly from related compounds such as 5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, which represents a different regioisomer with the fluorine atom at position 5 instead of position 6.
The phenylsulfonyl substituent at position 1 introduces additional conformational considerations due to the rotation possible around the nitrogen-sulfur bond. The sulfonyl group can adopt different orientations relative to the heterocyclic plane, potentially influencing the compound's chemical reactivity and biological activity. The tetrahedral geometry around the sulfur atom creates a chiral environment, although the compound itself does not possess true chirality due to the absence of asymmetric carbon centers.
Structural comparisons with related compounds demonstrate the specificity of this particular substitution pattern. For instance, the compound 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine lacks the fluorine substituent entirely, while 5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine represents a positional isomer with different electronic and steric properties. These structural variations highlight the importance of precise positional designation in the nomenclature and identification of this class of compounds.
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-fluoro-2-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FIN2O2S/c14-11-7-6-9-8-12(15)17(13(9)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMALDJXJLKVZOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Sulfonylation Protocol
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Reagent | Benzenesulfonyl chloride (1.2 eq) | 85-92% | |
| Base | Sodium hydride (2.0 eq) | ||
| Solvent | Tetrahydrofuran (THF), 0°C to RT | ||
| Reaction Time | 4-6 hours |
This method, adapted from WO2018088780A1, involves slow addition of benzenesulfonyl chloride to a cooled (−10°C) solution of the pyrrolopyridine core and NaH in THF. The reaction proceeds via deprotonation of the pyrrole NH followed by nucleophilic attack on the sulfonyl chloride.
Optimization Strategies
-
Temperature control : Maintaining temperatures below 0°C during reagent addition minimizes side reactions such as over-sulfonylation.
-
Stoichiometry : Using 1.2 equivalents of benzenesulfonyl chloride ensures complete conversion while limiting byproduct formation.
Regioselective Halogenation
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Directed metalation | LDA (2.5 eq), THF, −78°C | 68% | |
| Fluorinating agent | N-Fluorobenzenesulfonimide (NFSI) |
This method utilizes the sulfonyl group as a directing group. Lithiation at position 6 followed by quenching with NFSI achieves regioselective fluorination.
3.1.2 Electrophilic Fluorination
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Reagent | Selectfluor (1.5 eq) | 55% | |
| Solvent | Acetonitrile, RT | ||
| Catalyst | Silver(I) triflate (0.2 eq) |
While less regioselective than DoM, this method avoids cryogenic conditions. The sulfonyl group directs electrophilic attack to position 6, but competing fluorination at position 4 may occur (15-20% byproduct).
Iodination at Position 2
3.2.1 Electrophilic Iodination
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Reagent | N-Iodosuccinimide (NIS, 1.1 eq) | 78% | |
| Solvent | Dichloromethane, 0°C | ||
| Catalyst | Triflic acid (0.1 eq) |
The electron-rich pyrrole ring facilitates electrophilic substitution at position 2. Steric hindrance from the sulfonyl group prevents iodination at position 7.
3.2.2 Halogen Exchange
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Starting material | 2-Bromo derivative | 82% | |
| Reagent | Sodium iodide (3.0 eq) | ||
| Solvent | Acetone, reflux |
Adapted from methodologies in aryl bromide iodination, this Finkelstein-like reaction provides high yields but requires pre-installation of a bromine atom.
Sequential Functionalization Strategies
The order of operations significantly impacts overall yield:
Sulfonylation → Fluorination → Iodination
Fluorination → Sulfonylation → Iodination
-
Advantages : Avoids deactivating effects of sulfonyl group during fluorination.
-
Key issue : Requires temporary NH protection during fluorination.
Purification and Characterization
Final purification typically employs:
-
Column chromatography : Silica gel with ethyl acetate/hexane gradients (70-85% recovery).
-
Recrystallization : Dichloromethane/hexane mixtures yield crystals suitable for X-ray diffraction.
Critical characterization data:
| Technique | Key Features Identified | Source |
|---|---|---|
| H NMR (400 MHz) | δ 8.21 (s, 1H, H-7), 7.85-7.45 (m, 5H, PhSO) | |
| HRMS | m/z 402.0764 [M+H] (calc. 402.0768) |
Industrial Scalability Considerations
Adapting laboratory methods for large-scale production requires:
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and iodo substituents can be replaced with other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The phenylsulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine are benchmarked against related pyrrolopyridine derivatives below:
Table 1: Key Structural and Functional Comparisons
Pharmacological Relevance
- Kinase Inhibition : The target compound’s fluorophenylsulfonyl group mimics ATP’s adenine ring, a feature shared with 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives used in c-KIT and JAK2 inhibitor development .
- Selectivity : Fluoro substitution at position 6 reduces off-target interactions compared to bulkier groups (e.g., CF₃ in 4-chloro-5-CF₃ derivatives) .
Biological Activity
6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural motif that combines fluoro, iodo, and phenylsulfonyl groups, which may influence its reactivity and interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
The molecular formula of this compound is C13H8FIN2O2S, with a molecular weight of 336.18 g/mol. The compound's structure is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H8FIN2O2S |
| Molecular Weight | 336.18 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-6-fluoro-2-iodopyrrolo[2,3-b]pyridine |
| CAS Number | 1227270-19-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exhibit inhibitory effects on certain biological pathways, which could be beneficial in therapeutic contexts.
- Enzyme Inhibition : The phenylsulfonyl group can participate in enzyme-substrate interactions, potentially leading to inhibition of key metabolic pathways.
- Receptor Modulation : The structural components may allow for binding to various receptors, influencing cellular signaling pathways.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For example, derivatives with similar structural features have shown potent activity against HIV-1 by inhibiting reverse transcriptase (RT) enzymes. The introduction of halogen substituents (like fluoro and iodo) has been linked to enhanced antiviral efficacy.
Case Studies
A notable study examined the effects of related pyrrolopyridine derivatives on HIV-infected cells. These compounds demonstrated high potency against wild-type HIV-1 and clinically relevant mutants, with IC50 values in the low nanomolar range. The structure-activity relationship (SAR) suggested that the presence of both fluoro and iodo groups was crucial for maintaining high antiviral activity .
Comparative Analysis
To further understand the uniqueness of this compound in comparison to similar compounds, a table summarizing key characteristics is presented below:
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential antiviral activity |
| 2-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | TBD | Moderate antiviral activity |
| 6-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | TBD | Low antiviral activity |
Q & A
Q. What are the standard synthetic routes for 6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves halogenation and sulfonylation steps on the pyrrolo[2,3-b]pyridine core. Key steps include:
- Halogen introduction : Selective iodination at position 2 and fluorination at position 6 (see analogous bromination in and iodination in ).
- Sulfonylation : Reaction with phenylsulfonyl chloride under basic conditions (e.g., NaH/THF) to install the phenylsulfonyl group at position 1 .
- Optimization : Use Pd-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) for regioselective functionalization, as seen in related pyrrolopyridine derivatives . Purity can be improved via column chromatography (silica gel, gradient elution) or recrystallization (solvent: DCM/hexane).
Q. How should researchers characterize the compound’s structure and purity?
- Methodological Answer :
- Structural confirmation : Use /-NMR to verify substituent positions (e.g., fluorine’s deshielding effect at C6, iodine’s coupling patterns at C2) .
- Purity analysis : Employ HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS to detect impurities (<1% threshold). highlights purity standards (>98%) achievable via these methods.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for : 436.94) .
Q. What are the solubility and stability considerations for handling this compound?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM). For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute with buffer to avoid precipitation .
- Stability : Store at RT in anhydrous conditions (desiccator) under inert gas (N/Ar). Avoid prolonged light exposure due to iodine’s photosensitivity .
Advanced Research Questions
Q. How can researchers design experiments to study structure-activity relationships (SAR) for kinase inhibition?
- Methodological Answer :
- Target selection : Prioritize kinases inhibited by pyrrolo[2,3-b]pyridine derivatives (e.g., VEGFR, PDGFR, Abl; ). Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen inhibitory activity.
- SAR strategies :
- Halogen substitution : Compare activity of iodo (current compound) vs. bromo () or chloro () derivatives.
- Sulfonyl group modification : Replace phenylsulfonyl with tosyl or methylsulfonyl to assess steric/electronic effects .
- Data validation : Confirm target engagement via cellular assays (e.g., phospho-kinase ELISA) and molecular docking (PDB: 1T46 for VEGFR2) .
Q. What are common contradictions in biological activity data for halogenated pyrrolopyridines, and how can they be resolved?
- Methodological Answer :
- Contradictions : For example, a chloro-substituted analog () may show higher in vitro potency but poor in vivo efficacy due to metabolic instability.
- Resolution strategies :
- Metabolic profiling : Use liver microsomes (human/rat) to identify degradation pathways (e.g., CYP450-mediated dehalogenation).
- Pro-drug design : Mask polar groups (e.g., boronate esters in ) to improve bioavailability.
- Orthogonal assays : Validate conflicting results using SPR (surface plasmon resonance) for binding affinity vs. cell-based functional assays .
Q. What strategies enable regioselective functionalization of the pyrrolo[2,3-b]pyridine scaffold?
- Methodological Answer :
- Directed metalation : Use LDA (lithium diisopropylamide) at low temperatures (–78°C) to deprotonate specific positions (e.g., C3 for subsequent iodination) .
- Cross-coupling : Pd(PPh)-catalyzed Sonogashira or Negishi reactions allow selective introduction of alkynyl or zinc-based groups at C2 or C6 .
- Protecting groups : Temporarily block reactive sites (e.g., sulfonyl group at N1) to direct functionalization to desired positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
